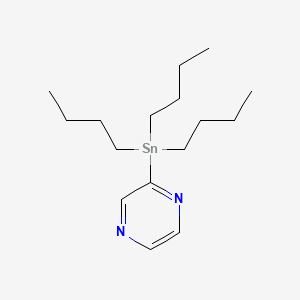

2-(Tributylstannyl)pyrazine

描述

Contextualization within Organostannane Chemistry and Nitrogen Heterocyclic Synthesis

2-(Tributylstannyl)pyrazine belongs to the class of organic compounds known as organostannanes, which are characterized by at least one covalent bond between a carbon and a tin atom. Organostannanes, particularly those bearing tributylstannyl ([Sn(C₄H₉)₃]) groups, are renowned for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. mdpi.com This reaction is a powerful and versatile method for forming carbon-carbon bonds under relatively mild conditions. mdpi.com The tributylstannyl group acts as a transferable moiety, allowing the pyrazine (B50134) ring to be coupled with various organic electrophiles like halides or triflates. frontierspecialtychemicals.comrsc.org

The other key component of the molecule is the pyrazine ring. Pyrazines are a class of nitrogen-containing aromatic heterocycles. rsc.orgmsesupplies.com The pyrazine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds, pharmaceuticals, and functional materials. rsc.orgacs.org The electron-deficient nature of the pyrazine ring, resulting from the two nitrogen atoms, influences its chemical reactivity and electronic properties. mdpi.comrsc.org The synthesis of functionalized pyrazines is therefore a critical endeavor, and reagents like this compound provide a direct and regioselective route to introduce this important heterocyclic core into larger molecules. rsc.orgnih.gov

Academic Significance of this compound as a Synthetic Building Block

The primary academic significance of this compound lies in its function as a synthetic building block for introducing the pyrazin-2-yl group into organic molecules. apolloscientific.co.uk Its utility is most prominently demonstrated in the Stille cross-coupling reaction. rsc.org In a typical application, this compound is reacted with an organic halide (e.g., an aryl bromide or iodide) or a pseudohalide (e.g., a triflate) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This process forges a new carbon-carbon bond between the pyrazine ring and the organic partner.

One of the key advantages of using organostannane reagents like this compound is their tolerance of a wide variety of functional groups on the coupling partner, which circumvents the need for extensive use of protecting groups. Research has shown its successful application in the synthesis of complex molecules. For instance, it has been used in the Stille coupling with 5-bromo-2-methylpyridine (B113479) to produce 2-methyl-5-(pyrazin-2-yl)pyridine, a precursor for more complex pyridine-based structures. While effective, a common side reaction is the homocoupling of the stannylpyrazine, though this can often be suppressed by carefully controlling the order of reagent addition. rsc.org

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 205371-27-3 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₆H₃₀N₂Sn | scbt.com |

| Molecular Weight | 369.12 g/mol | |

| Appearance | Pale yellow liquid | apolloscientific.co.uk |

| Density | 1.1706 g/mL at 25 °C | sigmaaldrich.comchemsrc.com |

| Boiling Point | 130 °C at 1 mmHg | sigmaaldrich.comichemical.com |

| Refractive Index | n20/D 1.5158 | sigmaaldrich.comichemical.com |

| Storage Temperature | −20°C | sigmaaldrich.comichemical.com |

Overview of Key Research Domains Pertaining to this compound

The application of this compound as a synthetic intermediate spans several key domains of chemical research, primarily driven by the value of the pyrazine moiety.

Pharmaceutical and Medicinal Chemistry: The pyrazine ring is a core component of many compounds with therapeutic potential. rsc.org Researchers utilize this compound to synthesize novel pyrazine derivatives for drug discovery programs. For example, pyrazine-containing compounds have been investigated as adenosine (B11128) antagonists for treating conditions like depression and Parkinson's disease, and as kinase inhibitors for cancer therapy. acs.orggoogle.com The ability to readily couple the pyrazine unit to other complex fragments via Stille coupling makes this reagent valuable in constructing libraries of potential drug candidates. acs.org

Materials Science: In materials science, the electron-deficient pyrazine ring can be incorporated into larger conjugated systems to create organic electronic materials. mdpi.com These materials are explored for applications in devices such as dye-sensitized solar cells and as chromophores with specific optical properties. researchgate.net The Stille reaction, employing reagents like this compound, is a key method for building the precise architectures of these functional materials. mdpi.comresearchgate.net

Organic Synthesis Methodology: The compound is also used in studies aimed at expanding the scope and understanding of cross-coupling reactions. rsc.org Research may focus on optimizing reaction conditions, exploring the reactivity of less common coupling partners, or developing more efficient catalytic systems for the coupling of heterocyclic organostannanes. rsc.org For example, studies have investigated microwave-assisted synthesis to accelerate palladium-catalyzed cross-coupling reactions involving stannane (B1208499) reagents.

The following interactive table illustrates a representative Stille coupling reaction involving this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | 5-Bromo-2-methylpyridine | Pd(PPh₃)₄ | 2-Methyl-5-(pyrazin-2-yl)pyridine | |

| This compound | 4-Methoxybenzoyl chloride | Palladium Catalyst | 2-(4-Methoxybenzoyl)pyrazine | rsc.org |

| 2-(Tributylstannyl)thiophene | 2,3-Dichloroquinoxaline | Pd(PPh₃)₂Cl₂ | 2,3-Dithienylquinoxaline | mdpi.com |

属性

IUPAC Name |

tributyl(pyrazin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBXTKIWZAHFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371983 | |

| Record name | 2-(Tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205371-27-3 | |

| Record name | 2-(Tributylstannyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205371-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tributylstannyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 2 Tributylstannyl Pyrazine

Direct Metallation Approaches to 2-(Tributylstannyl)pyrazine

Direct metallation is a powerful strategy for the functionalization of heteroaromatic compounds like pyrazine (B50134). This approach involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent, to form a highly reactive organometallic intermediate. This intermediate can then be trapped with an electrophile, in this case, a tributyltin species, to yield the desired stannylated product.

Regioselective Lithiation and Subsequent Stannylation Procedures

The regioselective synthesis of this compound is most commonly achieved through a two-step process involving the initial lithiation of the pyrazine ring followed by quenching with a suitable tin electrophile. The inherent electronic properties of the pyrazine ring, with its two electron-withdrawing nitrogen atoms, render the protons in the 2- and 5-positions more acidic and thus more susceptible to deprotonation by a strong base.

Low temperatures are crucial for the success of this reaction. The lithiation of pyrazine is typically carried out at -78 °C to prevent side reactions, such as the decomposition of the sensitive lithiated pyrazine intermediate or nucleophilic addition of the organolithium reagent to the pyrazine ring. Maintaining a low temperature throughout the addition of the tin electrophile is also essential for a clean reaction.

The choice of solvent is another key parameter. Anhydrous ethereal solvents are generally employed to solvate the organolithium reagent and the resulting lithiated species. Tetrahydrofuran (THF) is a commonly used solvent as it effectively solvates the organolithium species. Diethyl ether is another suitable solvent for these transformations. The polarity and coordinating ability of the solvent can influence the reactivity and stability of the intermediates.

| Parameter | Condition | Effect on Reaction |

| Temperature | -78 °C | Minimizes decomposition of the lithiated intermediate and prevents side reactions. |

| > -78 °C | Increased risk of side reactions and lower yields. | |

| Solvent | Tetrahydrofuran (THF) | Good solvation of the organolithium reagent and the lithiated intermediate, promoting the reaction. |

| Diethyl Ether | A viable alternative to THF. | |

| Non-polar solvents | Generally less effective due to poor solvation of the organometallic species. |

The selection of the appropriate lithiating agent and tin electrophile is fundamental to the successful synthesis of this compound.

Lithiating Agents: n-Butyllithium (n-BuLi) is the most commonly employed lithiating agent for the deprotonation of pyrazine. It is a strong, commercially available base that readily abstracts a proton from the 2-position of the pyrazine ring. Typically, a slight excess of n-butyllithium is used to ensure complete lithiation. Other lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can also be used and may offer different regioselectivities or functional group tolerances in more complex systems.

Tin Electrophiles: Tributyltin chloride (Bu₃SnCl) is the standard electrophile used to trap the 2-lithiopyrazine intermediate. It is a reactive tin halide that readily undergoes transmetallation with the lithiated pyrazine to form the desired carbon-tin bond. The tributylstannyl group is chosen for its stability and its utility in subsequent palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

| Reagent | Role | Typical Stoichiometry |

| n-Butyllithium (n-BuLi) | Lithiating agent (strong base) | 1.0 - 1.2 equivalents |

| Tributyltin Chloride (Bu₃SnCl) | Tin electrophile | 1.0 - 1.2 equivalents |

A typical experimental procedure involves dissolving pyrazine in anhydrous THF and cooling the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a period to allow for complete lithiation. Subsequently, tributyltin chloride is added to the reaction mixture, which is then allowed to slowly warm to room temperature. An aqueous workup followed by extraction and purification by chromatography yields the this compound product. An analogous procedure for the synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine, which proceeds via a lithium-halogen exchange followed by stannylation, has been reported to yield the product in 98% yield, demonstrating the high efficiency of this type of reaction.

Synthesis of Halogenated this compound Derivatives (e.g., 3,5-dichloro-2-(tributylstannanyl)pyrazine)

The synthesis of halogenated this compound derivatives introduces additional functional handles for further chemical transformations. The synthesis of a compound such as 3,5-dichloro-2-(tributylstannyl)pyrazine would require a multi-step approach, as the direct dichlorination of this compound is not a viable route.

A plausible synthetic strategy would involve the initial preparation of a dichloropyrazine precursor, followed by a regioselective metallation and stannylation. For instance, one could envision the synthesis starting from a suitable dichloropyrazine isomer. The challenge lies in achieving regioselective deprotonation in the presence of the chloro substituents. The directing effects of the chlorine atoms and the nitrogen atoms of the pyrazine ring would need to be carefully considered.

For example, starting with 2,6-dichloropyrazine, lithiation would be expected to occur at the 3- or 5-position due to the activating effect of the adjacent nitrogen and the directing effect of the chlorine atoms. Subsequent quenching with tributyltin chloride would then yield the desired halogenated stannylpyrazine. The synthesis of 3,3'-dichloro-2,2'-bipyrazine has been reported from the reaction of 2-chloropyrazine with lithium diisopropylamide (LDA), indicating that lithiation of chloropyrazines is a feasible process.

Precursor Design and Derivatization Strategies for this compound Analogues

This compound serves as a versatile building block for the synthesis of a wide array of more complex pyrazine-containing molecules. Its primary utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

The design of precursors for this compound analogues often involves the introduction of various substituents onto the pyrazine ring prior to the stannylation step. This allows for the synthesis of a diverse library of stannylated pyrazines that can then be used in further synthetic elaborations.

Derivatization strategies for this compound analogues predominantly rely on the Stille coupling reaction. In this reaction, the tributylstannyl group is coupled with an organic halide or triflate in the presence of a palladium catalyst. This enables the formation of a new carbon-carbon bond at the 2-position of the pyrazine ring. A wide variety of aryl, heteroaryl, vinyl, and acyl groups can be introduced onto the pyrazine core using this methodology.

For instance, the coupling of this compound with various aryl halides can lead to the synthesis of 2-arylpyrazine derivatives, which are scaffolds found in many biologically active compounds and functional materials. The reaction conditions for Stille couplings are generally mild and tolerant of a wide range of functional groups, making this a powerful tool for the synthesis of complex pyrazine-containing targets.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aryl Iodide | Pd(PPh₃)₄ | 2-Arylpyrazine |

| This compound | Vinyl Bromide | PdCl₂(PPh₃)₂ | 2-Vinylpyrazine |

| This compound | Acyl Chloride | Pd(0) complex | 2-Acylpyrazine |

The ability to introduce a diverse range of substituents through this method highlights the importance of this compound as a key synthetic intermediate in the construction of functionalized pyrazine systems.

Reactivity and Mechanistic Studies of 2 Tributylstannyl Pyrazine in Catalytic Transformations

Fundamental Reactivity as an Organostannane Nucleophile

2-(Tributylstannyl)pyrazine functions as an organostannane nucleophile in various catalytic transformations, primarily due to the carbon-tin bond's polarization. The tin atom is less electronegative than the carbon atom of the pyrazine (B50134) ring, rendering the pyrazinyl group nucleophilic. This inherent reactivity allows it to participate in transmetalation steps with transition metal catalysts, most notably palladium, which is a cornerstone of its utility in cross-coupling reactions. wikipedia.org

Organostannanes like this compound are valued for their stability towards air and moisture, a significant advantage over other reactive organometallic reagents. thermofisher.com This stability allows for easier handling and purification. The reactivity of the pyrazinyl group is influenced by the electronic nature of the pyrazine ring itself. As a π-deficient heteroaromatic system, the pyrazine ring's nucleophilicity is somewhat attenuated compared to more electron-rich aromatic systems. slideshare.net Nevertheless, the carbon-tin bond is sufficiently reactive to engage in the catalytic cycles of various cross-coupling reactions. The tributyl groups attached to the tin atom are considered "non-transferable" ligands in the context of Stille cross-coupling, meaning the pyrazinyl group is selectively transferred to the metal center during transmetalation. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile. wikipedia.org this compound serves as the organostannane partner in this reaction, providing the pyrazinyl moiety to be coupled with various electrophiles. thermofisher.com The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

The scope of the Stille cross-coupling reaction with this compound is broad, encompassing a variety of electrophilic partners.

Aryl Halides: this compound couples effectively with a wide range of aryl halides. The reactivity of the aryl halide generally follows the order I > Br > Cl. libretexts.org While aryl iodides and bromides are common substrates, the use of less reactive but more readily available aryl chlorides has been made possible through the development of more active catalyst systems. harvard.edu Both electron-rich and electron-deficient aryl halides can be used, although their electronic properties can influence reaction rates and yields. nih.gov Steric hindrance on the aryl halide, particularly at the ortho position, can significantly reduce reaction rates. nih.gov

Heteroaryl Halides: The coupling of this compound with various heteroaryl halides is also well-established. This allows for the synthesis of biheteroaryl compounds, which are of significant interest in medicinal chemistry and materials science. The choice of catalyst and reaction conditions is crucial for achieving good yields, especially with electron-deficient or sterically hindered heteroaryl halides. libretexts.org

Aroyl Chlorides: this compound can be coupled with aroyl chlorides to synthesize pyrazinyl ketones. This transformation was one of the early applications of the Stille reaction. thermofisher.com A study on the reaction of stannylated pyrazine with 4-methoxybenzoyl chloride reported the formation of the desired ketone, although side reactions like homocoupling were observed. rsc.org

Table 1: Examples of Stille Coupling Partners for this compound

| Electrophile Type | Example Substrate | Product Type |

| Aryl Halide | Iodobenzene | 2-Phenylpyrazine |

| Aryl Halide | Bromobenzene | 2-Phenylpyrazine |

| Aryl Halide | Chlorobenzene | 2-Phenylpyrazine |

| Heteroaryl Halide | 2-Bromopyridine | 2,2'-Bipyrazine |

| Aroyl Chloride | Benzoyl chloride | Phenyl(pyrazin-2-yl)methanone |

The choice of the palladium catalyst and associated ligands is critical for the success of the Stille coupling of this compound.

Palladium Precatalysts: Both Pd(0) and Pd(II) complexes can be used as precatalysts. libretexts.org Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). libretexts.org Pd(II) precatalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), are reduced in situ to the active Pd(0) species by the organostannane or other reagents in the reaction mixture. libretexts.orgwiley-vch.de

Table 2: Common Catalytic Systems for Stille Coupling

| Palladium Precatalyst | Ligand | Typical Application |

| Pd(PPh₃)₄ | Triphenylphosphine | General purpose for aryl iodides and bromides |

| Pd₂(dba)₃ | Triphenylarsine | For certain challenging couplings |

| Pd(OAc)₂ | XPhos | For less reactive aryl chlorides and sulfonates nih.gov |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | General purpose, in situ reduction to Pd(0) |

In the Stille coupling of this compound, the regioselectivity is inherently controlled by the position of the tributylstannyl group on the pyrazine ring. The coupling occurs exclusively at the C2 position of the pyrazine, where the tin moiety is attached.

Regarding stereochemistry, if the electrophilic partner contains a stereocenter, the Stille reaction generally proceeds with retention of configuration, particularly when using sp²-hybridized electrophiles like vinyl halides. libretexts.org This is a significant advantage of the Stille coupling for the synthesis of complex molecules where stereochemical integrity is crucial. The mild reaction conditions typically employed in Stille couplings help to prevent isomerization or other side reactions that could lead to a loss of stereochemical information. rsc.org

A common side reaction in Stille couplings is the homocoupling of the organostannane reagent, which in this case would lead to the formation of 2,2'-bipyrazine. wikipedia.org This side reaction is believed to occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst followed by reductive elimination, or a radical process involving the Pd(0) catalyst. wikipedia.org

Several strategies can be employed to mitigate the homocoupling of this compound:

Controlled Reagent Addition: One effective method is to control the order of reagent addition. For instance, in the coupling of a stannylated pyrazine with an aroyl chloride, adding the aroyl chloride to the palladium catalyst before introducing the stannylated pyrazine was shown to suppress homocoupling and improve the yield of the desired ketone. rsc.org

Additives: The use of certain additives can also minimize homocoupling. For example, the addition of copper(I) iodide (CuI) has been reported to accelerate the desired cross-coupling reaction, thereby reducing the lifetime of the catalytic species that could participate in side reactions. harvard.edu

Ligand Choice: The choice of ligand can also influence the extent of homocoupling. Ligands that promote a rapid transmetalation and reductive elimination can favor the cross-coupling pathway over the homocoupling pathway.

Exploration of Other Transition Metal-Mediated Transformations in Pyrazine Chemistry Context

While this compound is a key reagent in Stille cross-coupling, the broader field of pyrazine functionalization leverages a variety of transition metal-catalyzed reactions. These alternative methodologies are crucial for synthesizing a diverse range of pyrazine derivatives, offering different pathways that can be complementary to the Stille reaction. The most prominent among these are the Suzuki-Miyaura and Sonogashira cross-coupling reactions, both of which are well-established in pyrazine chemistry. researchgate.netrsc.org

The Suzuki-Miyaura coupling involves the reaction of a pyrazyl halide or triflate with a boronic acid or its ester, catalyzed by a palladium complex. uva.es This method is widely used due to the stability, low toxicity, and commercial availability of the boron reagents. organic-chemistry.org For instance, chloropyrazines can be effectively coupled with various arylboronic acids. researchgate.net The reactivity in Suzuki couplings can be influenced by substituents on the pyrazine ring; electron-donating groups can deactivate the chloropyrazine, requiring modified reaction conditions such as microwave irradiation to achieve high yields. researchgate.net

The Sonogashira coupling provides a powerful method for introducing alkynyl groups onto the pyrazine core. rsc.org This reaction typically involves the coupling of a pyrazyl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. researchgate.net Chloropyrazine has proven to be an excellent substrate for this transformation. For example, under palladium catalysis, chloropyrazine can be converted quantitatively into the corresponding phenyl-substituted alkynylpyrazine using phenylacetylene. researchgate.netrsc.org

These reactions, alongside the Stille coupling, form a versatile toolkit for synthetic chemists. The choice of method often depends on the desired final product, functional group tolerance, and the availability of starting materials (a stannane (B1208499), a boronic acid, or a terminal alkyne).

| Coupling Reaction | Pyrazine Substrate | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|---|

| Stille | This compound | Aryl/Vinyl/Acyl Halides or Triflates | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Pyrazine-C(sp²) / Pyrazine-C(sp) |

| Suzuki-Miyaura | Halogenated Pyrazine (e.g., Chloropyrazine) | Organoboronic Acids/Esters | Pd(0)/Pd(II) complexes with ligands | Pyrazine-C(sp²) |

| Sonogashira | Halogenated Pyrazine (e.g., Chloropyrazine) | Terminal Alkynes | Pd complex and Cu(I) salt (e.g., CuI) | Pyrazine-C(sp) |

Chemo- and Regioselectivity in Reactions of this compound

Chemo- and regioselectivity are critical aspects of cross-coupling reactions involving multifunctional molecules. In the context of this compound, selectivity is primarily dictated by the nature of its coupling partner (the organic electrophile) and the reaction conditions, as the stannane itself has a fixed point of reactivity at the carbon-tin bond. The Stille coupling's catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, governs the outcome of these selective transformations. wikipedia.org

Chemoselectivity refers to the preferential reaction of one functional group over another. In Stille couplings with this compound, this is often observed when the electrophile contains multiple potential reaction sites, such as different halogen atoms or a halide and a triflate. The selectivity of the initial oxidative addition step to the palladium(0) catalyst is key. uwindsor.ca The reaction generally proceeds at the most reactive site, with the typical order of reactivity for halides being I > Br > OTf > Cl.

A clear example of chemoselectivity was demonstrated in the bihetaryl Stille coupling of this compound with a triazine derivative bearing both a chlorine atom on the triazine ring and a chlorophenyl substituent. The cross-coupling occurred selectively at the more reactive triazine chlorine, leaving the chlorophenyl group intact and affording the product in 47% yield. researchgate.net This highlights the ability to discriminate between C-Cl bonds in different electronic environments.

The table below presents research findings on the selective reactions involving pyrazine stannanes, illustrating the practical application of these principles.

| Pyrazine Reagent | Electrophilic Partner | Observed Selectivity | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| This compound | 4-Methoxybenzoyl chloride | Chemoselective (Acyl C-Cl) | 2-(4-Methoxybenzoyl)pyrazine | 70 | researchgate.net |

| This compound | 2-Chloro-4-(p-chlorophenyl)-6-methyl-1,3,5-triazine | Chemoselective (Triazine C-Cl over Aryl C-Cl) | 2-(4-(p-Chlorophenyl)-6-methyl-1,3,5-triazin-2-yl)pyrazine | 47 | researchgate.net |

| This compound | Azabicycloalkene triflate | Chemoselective (C-OTf) | Coupled azabicycloalkene pyrazine | 54 | researchgate.net |

| 2-Chloro-5-(tributylstannyl)pyrazine | 2-Chloro-5-iodopyrazine | Chemoselective (C-I over C-Cl) | 2,2'-Dichloro-5,5'-bipyrazine | 95 | researchgate.net |

Advanced Applications of 2 Tributylstannyl Pyrazine in Complex Chemical Synthesis

Synthesis of Functionalized Pyrazine-Containing Molecules

2-(Tributylstannyl)pyrazine serves as a critical reagent in organometallic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its stability towards air and moisture, combined with the mild reaction conditions required for its use, makes it a versatile building block for the synthesis of complex, functionalized pyrazine-containing molecules. The tributyltin moiety acts as a transferable group, allowing for the precise formation of new carbon-carbon bonds on the pyrazine (B50134) ring.

Construction of Biaryl and Heterobiaryl Scaffolds through Cross-Coupling

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, and this compound is an exemplary substrate for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organostannane (like this compound) with an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate. wikipedia.orgrsc.org The result is the formation of a new single bond between the pyrazine ring and the organic electrophile, providing a direct route to complex biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals and materials science. nih.govorganic-chemistry.org

The success of the Stille coupling with this compound is largely due to its tolerance of a wide variety of functional groups on the coupling partner. thermofisher.com This allows for the synthesis of highly decorated molecules without the need for extensive protecting group strategies. For instance, it can be coupled with aryl halides containing sensitive groups like esters, ketones, and amines. thermofisher.com

A notable application includes the synthesis of pyrazine-terpyridine hybrid ligands. In one example, the reaction of 2,3-dichloropyrazine (B116531) with 2.5 equivalents of a stannylated terpyridine yielded the desired ligand in 73% yield, demonstrating the utility of Stille coupling for creating complex multidentate ligands for transition metal complexes. rsc.org Similarly, coupling with azabicycloalkene triflate has been reported, affording the product in a 54% yield. rsc.org These reactions highlight the power of this method to create sterically hindered and complex molecular architectures.

| Pyrazine Reagent | Coupling Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Azabicycloalkene triflate | Pd Catalyst | Pyrazinyl-azabicycloalkene | 54% | rsc.org |

| Stannylated terpyridine | 2,3-Dichloropyrazine | Pd Catalyst | Pyrazine-terpyridine ligand | 73% | rsc.org |

| This compound | 4-Methoxybenzoyl chloride | Pd Catalyst | Aroyl-pyrazine | 70% | rsc.org |

| 2,5-Bis(trimethylstannyl)tellurophene | Aryl iodides | Pd(PPh3)4/CuI | Diaryl-tellurophene | Optimal | researchgate.net |

Introduction of Diverse Chemical Functionalities onto the Pyrazine Ring

Beyond the formation of biaryl systems, this compound is instrumental in introducing a wide array of chemical functionalities directly onto the pyrazine core. The versatility of the Stille reaction allows for coupling with various electrophiles beyond simple aryl halides. For example, acyl chlorides can be used as coupling partners to synthesize pyrazinyl ketones. A specific instance is the reaction with 4-methoxybenzoyl chloride, which, under optimized conditions to prevent homocoupling, yielded the desired product in 70%. rsc.org

This methodology is a key step in the synthesis of more complex molecules where the pyrazine unit is just one component of a larger, functional system. The ability to introduce substituents at specific positions enables chemists to fine-tune the electronic and steric properties of the resulting molecules. nih.govunimas.my This is particularly important in medicinal chemistry and materials science, where such modifications can drastically alter biological activity or physical properties. nih.gov Microwave-assisted synthesis has also been employed to accelerate these palladium-catalyzed cross-coupling reactions, often leading to higher yields and shorter reaction times. rsc.orgsigmaaldrich.com The introduction of activating groups, such as cyano groups, onto the pyrazine ring can further enhance the efficiency of subsequent coupling reactions. rsc.org

Utilization in the Synthesis of Conjugated Organic Materials

The electron-deficient nature of the pyrazine ring makes it an excellent component for conjugated organic materials used in electronic and optoelectronic applications. rsc.org this compound is a key monomer or precursor in the synthesis of these advanced materials, enabling the construction of polymers and small molecules with tailored electronic properties.

Development of Pyrazine-Based Conjugated Polymers and Oligomers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic properties that make them suitable for applications in organic electronics. Pyrazine units are often incorporated into these polymer chains to act as electron-accepting moieties, which can lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level.

The Stille polymerization, a variation of the Stille coupling, is a powerful method for creating these materials. This typically involves reacting a distannylated monomer with a dihalogenated monomer. For example, efficient double Stille cross-coupling of distannylated pyrazines with diiododiketopyrazines has been shown to produce polymers in good yields (65–82%). rsc.org This approach allows for the systematic construction of high-molecular-weight polymers with a well-defined, repeating pyrazine-containing unit in the backbone. rsc.orgresearchgate.net The synthesis of thieno[3,4-b]pyrazine (B1257052) oligomers has also been explored as precursors to low band gap materials, demonstrating the step-wise approach to building complex conjugated systems. researchgate.net

Donor-Acceptor (D-A) Systems for Optoelectronic Devices

Donor-acceptor (D-A) systems are a critical design motif for organic electronic materials. acs.org These materials consist of electron-donating (D) and electron-accepting (A) units linked together. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for applications in solar cells and light-emitting diodes. acs.orgacs.org

The pyrazine ring, with its two nitrogen atoms, is a potent electron acceptor. researchgate.net By using this compound, this acceptor unit can be strategically coupled with various electron-donating aromatic or heteroaromatic systems via Stille coupling. This synthetic flexibility allows for precise tuning of the material's electronic properties, such as the HOMO-LUMO gap, which in turn determines the material's absorption and emission characteristics. rsc.org The resulting D-A molecules and polymers are central to the development of modern optoelectronic devices. acs.orgias.ac.in

| Material Type | Acceptor Unit | Key Property | Application | Reference |

|---|---|---|---|---|

| D-A Copolymers | Thieno[3,4-b]pyrazine | Tunable energy levels | Photovoltaics | acs.org |

| D-A Heterocycloarenes | Pyrazine Derivatives | Tunable electronic properties | Organic Electronics | acs.org |

| Pyrazine-based Sensitizers | Pyrazine as π-bridge | Intramolecular charge transfer | Dye-Sensitized Solar Cells | rsc.org |

| NLO Chromophores | Pyrazinyl-pyridinium | Two-dimensional NLO response | Nonlinear Optics | nih.govnsf.gov |

Materials for Dye-Sensitized Solar Cells (DSSCs) and Electrochromic Applications

The principles of D-A design are directly applied in the creation of materials for dye-sensitized solar cells (DSSCs). In a typical DSSC, an organic dye absorbs sunlight and injects an electron into a semiconductor (like TiO₂). Pyrazine-based dyes, often featuring a D-π-A structure where the pyrazine acts as a π-bridge or auxiliary acceptor, have shown excellent performance. rsc.orgrawdatalibrary.net The synthesis of these complex dyes relies on cross-coupling reactions where this compound or its derivatives are used to link the donor and acceptor moieties. mdpi.comresearchgate.net Thieno[3,4-b]pyrazine-based sensitizers, for instance, have been developed to absorb light in the near-infrared (NIR) region, leading to high power conversion efficiencies in quasi-solid-state DSSCs. rsc.org

Electrochromic materials can change their optical properties in response to an applied electrical potential, making them useful for applications like smart windows and displays. instras.commdpi.com Conjugated polymers containing pyrazine units can exhibit electrochromism. researchgate.net The redox activity of the pyrazine moiety, coupled with the extended conjugation of the polymer backbone, allows for reversible changes in the material's absorption spectrum upon electrochemical oxidation or reduction. The synthesis of these polymers often employs electropolymerization or metal-catalyzed polymerization reactions, for which functionalized pyrazine monomers, accessible from this compound, are essential starting materials. researchgate.net

Role as a Precursor for Liquid Crystalline Diazines and Supramolecular Assemblies

The rigid, planar, and electron-deficient nature of the pyrazine ring makes it an attractive component for the construction of advanced materials such as liquid crystals and supramolecular structures. This compound is an ideal precursor for these applications due to its ability to readily participate in cross-coupling reactions to form extended π-conjugated systems.

Liquid crystalline compounds, or mesogens, often possess a rod-like (calamitic) or disc-like (discotic) molecular structure. The synthesis of such molecules frequently involves the coupling of various aromatic and heterocyclic rings to create a rigid core, which is then functionalized with flexible side chains. The Stille reaction, utilizing precursors like this compound, is a powerful method for constructing the core of these materials. thermofisher.com By coupling this compound with aryl or heteroaryl halides, researchers can synthesize linear, π-conjugated systems that incorporate the diazine unit. These structures are essential for achieving the anisotropic properties required for liquid crystal phases.

Beyond liquid crystals, the pyrazine unit itself is a valuable component in supramolecular chemistry. The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors or as coordination sites for metal ions. While the tributyltin group is typically removed during the synthesis of the final material, its role is critical in the initial C-C bond-forming step that builds the organic scaffold (tecton). Once synthesized, these pyrazine-containing molecules can self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, or metal coordination, leading to the formation of molecular grids, cages, or polymers.

| Pyrazine Precursor | Coupling Partner (Ar-X) | Potential Product Type | Application Area |

|---|---|---|---|

| This compound | 4-Iodo-4'-alkoxybiphenyl | Pyrazinyl-biphenyl Mesogen | Calamitic Liquid Crystals |

| This compound | Dibromobenzene derivative | Bis(pyrazinyl)benzene Ligand | Supramolecular Assemblies |

| This compound | 2,5-Dibromothiophene | Thienyl-Pyrazine Oligomer | Organic Semiconductors |

Synthesis of Pharmacologically Relevant Pyrazine Derivatives (Focus on Synthetic Pathways)

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous clinically used drugs and biologically active compounds. researchgate.netmdpi.com Its derivatives exhibit a wide range of pharmacological activities, including anticancer, diuretic, and anti-infective properties. researchgate.net The synthesis of these complex molecules often relies on robust and versatile methods for constructing the core structure, where palladium-catalyzed cross-coupling reactions play a pivotal role.

This compound is an excellent nucleophilic partner in Stille couplings for the synthesis of pharmacologically relevant targets. wikipedia.org This reaction is valued for its tolerance of a wide variety of functional groups, allowing it to be used in the late-stage functionalization of complex intermediates without the need for extensive use of protecting groups. thermofisher.com

A representative synthetic pathway where a stannylated pyrazine could be employed is in the synthesis of kinase inhibitors, a major class of anticancer drugs. For instance, in the synthesis of inhibitors targeting proteins like SHP2, a common strategy involves the coupling of a substituted pyrazine core with various aryl or heteroaryl moieties. nih.gov

Consider a hypothetical pathway for a generic pyrazine-based inhibitor:

Preparation of the Core: A functionalized halopyrazine (e.g., 3-bromo-6-chloropyrazin-2-amine) is selected as the starting scaffold.

First Coupling Reaction: This halopyrazine undergoes a Suzuki or Stille coupling to introduce a key aryl group. If using the Stille pathway, this compound would be coupled with an appropriate aryl halide. Conversely, a halopyrazine could be coupled with an arylstannane.

Functionalization: The remaining positions on the pyrazine ring are functionalized. For example, a chlorine atom can be displaced via an SNAr reaction with an amine (like L-proline methyl ester), and amino groups can be acylated or coupled with other fragments. nih.gov

Final Assembly: Subsequent deprotection or coupling steps complete the synthesis of the target molecule.

The use of this compound in such pathways offers a reliable method for installing the pyrazine unit onto a complex fragment, leveraging the mild conditions and high functional group tolerance of the Stille reaction.

| Reaction Type | Reactants | Product Substructure | Relevance |

|---|---|---|---|

| Stille Coupling | This compound + Substituted Aryl Iodide | 2-Arylpyrazine | Core for kinase inhibitors, GPCR modulators |

| Stille Coupling | This compound + Vinyl Bromide | 2-Vinylpyrazine | Precursor for further elaboration (e.g., dihydroxylation) |

| Stille-Carbonylative Coupling | This compound + Aryl Triflate + CO | 2-(Aroyl)pyrazine | Synthesis of pyrazine-based ketones with biological activity |

Spectroscopic and Analytical Characterization Methodologies for 2 Tributylstannyl Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of 2-(tributylstannyl)pyrazine, providing detailed information about the proton, carbon, and tin environments within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides a precise map of the proton environments. In this compound, the spectrum can be divided into two distinct regions: the aromatic region for the pyrazine (B50134) ring protons and the aliphatic region for the tributyl group protons.

The pyrazine ring displays signals for its three protons. Due to the substitution pattern, these protons are chemically non-equivalent and exhibit characteristic splitting patterns (doublet, doublet of doublets). The tributylstannyl group influences the chemical shifts of these protons compared to unsubstituted pyrazine (which typically shows a singlet at δ ~8.6 ppm). The protons of the three butyl groups attached to the tin atom show complex overlapping signals in the upfield region of the spectrum. A key feature is the presence of satellite peaks flanking the signals of the protons on the carbon alpha to the tin atom, which arise from coupling with the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrazine-H | 8.5 – 8.8 | m |

| Sn-CH₂ -(CH₂)₂-CH₃ | 1.1 – 1.2 | t |

| Sn-CH₂-CH₂ -CH₂-CH₃ | 1.5 – 1.6 | m |

| Sn-(CH₂)₂-CH₂ -CH₃ | 1.3 – 1.4 | m |

| Sn-(CH₂)₃-CH₃ | 0.9 | t |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is essential for elucidating the carbon framework of the molecule. It confirms the number of unique carbon atoms and provides insight into their chemical environment. The spectrum shows distinct signals for the carbons of the pyrazine ring and the four different carbons of the tributyl groups.

The carbon atom of the pyrazine ring directly bonded to the tin atom (C-Sn) is significantly influenced by the metal and typically appears at a different chemical shift compared to the other ring carbons. Furthermore, this carbon signal and the signal for the alpha-methylene carbon of the butyl groups exhibit splitting due to one-bond and two-bond coupling with the tin isotopes (¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹³C)), which is a definitive characteristic of such organotin compounds.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Pyrazine C-Sn | 160 – 165 |

| Pyrazine CH | 135 – 150 |

| Sn -CH₂-(CH₂)₂-CH₃ | 10 – 12 |

| Sn-CH₂ -CH₂-CH₃ | 29 – 30 |

| Sn-(CH₂)₂-CH₂ -CH₃ | 27 – 28 |

| Sn-(CH₂)₃-CH₃ | 13 – 14 |

¹¹⁹Sn NMR for Organotin Center Characterization

¹¹⁹Sn NMR spectroscopy is a specialized technique that directly probes the tin nucleus, offering invaluable information about the oxidation state, coordination number, and geometry of the organotin center. libretexts.org For this compound, a single resonance is expected in the ¹¹⁹Sn NMR spectrum. The chemical shift for tetracoordinate, tetravalent organotin compounds of the type R₃Sn(Aryl) typically falls within a well-defined range. This measurement unequivocally confirms the presence and electronic environment of the tributylstannyl moiety attached to the pyrazine ring. The expected chemical shift for this compound would be in the region of δ -60 to 0 ppm relative to the standard tetramethyltin (B1198279) (SnMe₄).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. These include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂, and CH₃ groups in the tributyl chains.

Pyrazine ring vibrations: A series of characteristic bands between 1400 cm⁻¹ and 1600 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic ring. researchgate.net

C-H bending vibrations: Found in the 1000-1450 cm⁻¹ region.

Sn-C vibrations: The characteristic stretching vibrations for the tin-carbon bond are typically observed in the far-infrared region, around 500-600 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | ~3050 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Pyrazine Ring (C=C, C=N) stretch | 1400 - 1600 |

| Aliphatic C-H bend | 1375 - 1470 |

| Sn-C stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is useful for assessing the electronic structure and extent of conjugation. The parent pyrazine molecule exhibits two main absorption bands: a weak, long-wavelength band corresponding to a symmetry-forbidden n→π* transition (~320 nm), and a more intense band at shorter wavelengths due to a π→π* transition (~260 nm). nist.gov

Upon substitution with the tributylstannyl group, shifts in the positions and intensities of these bands are expected. The Sn-C bond can interact with the π-system of the pyrazine ring, potentially causing a slight bathochromic (red) shift of the absorption maxima. This analysis helps to understand how the organotin substituent modulates the electronic properties of the pyrazine chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of 369.13 g/mol (calculated for the most abundant isotopes ¹²C, ¹H, ¹⁴N, ¹²⁰Sn). scbt.com

A key feature of the mass spectrum of organotin compounds is the characteristic isotopic distribution pattern of tin, which has several naturally occurring isotopes. The fragmentation pattern under electron ionization (EI) is typically characterized by the sequential loss of the butyl groups.

The primary fragmentation pathway involves the cleavage of the tin-carbon bonds, leading to a series of prominent fragment ions from the successive loss of butyl radicals (mass = 57 Da).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₆H₃₀N₂Sn]⁺ | 370 | Molecular Ion (using ¹²⁰Sn) |

| [M-C₄H₉]⁺ | [C₁₂H₂₁N₂Sn]⁺ | 313 | Loss of one butyl radical |

| [M-2(C₄H₉)]⁺ | [C₈H₁₂N₂Sn]⁺ | 256 | Loss of two butyl radicals |

| [M-3(C₄H₉)]⁺ | [C₄H₃N₂Sn]⁺ | 199 | Loss of three butyl radicals |

| [C₄H₃N₂]⁺ | [C₄H₃N₂]⁺ | 79 | Pyrazinyl cation |

This predictable fragmentation provides strong evidence for the presence of the tributylstannyl group and its attachment to the pyrazine ring.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Square-Wave Voltammetry) for Redox Properties

The electrochemical behavior of pyrazine and its derivatives is a subject of significant interest due to their involvement in various charge-transfer processes. Techniques such as cyclic voltammetry (CV) and square-wave voltammetry are employed to investigate the redox properties of these compounds, providing insights into their electronic structure and reactivity.

The pyrazine ring is known to be electron-deficient and can undergo reduction. slideshare.net The electrochemical reduction of pyrazine typically involves the transfer of two electrons to form its 1,4-dihydro counterpart, a process that is often coupled with proton transfers depending on the pH of the medium. mdpi.com In acidic conditions (pH < 2), the two one-electron transfer steps can be observed as separate peaks in cyclic voltammetry, while at higher pH levels, these peaks tend to merge into a single, two-electron wave. mdpi.com

The redox potential of the pyrazine core is highly sensitive to the nature of its substituents. The introduction of functional groups can alter the physicochemical and electrochemical properties of the pristine pyrazine molecule. dtu.dk Electron-withdrawing groups, such as carboxylic acids, tend to increase the reduction potential (make it less negative), facilitating the reduction of the pyrazine ring. mdpi.com Conversely, electron-donating groups decrease the reduction potential (make it more negative), making the molecule harder to reduce. dtu.dk

| Compound | First Reduction Potential (Epc) [V] | Measurement Conditions | Reference |

|---|---|---|---|

| Ethynylene pyrazinylene Oligomer 1 | -1.68 | vs. Ag/AgCl | researchgate.net |

| Ethynylene pyrazinylene Oligomer 2 | -1.38 | vs. Ag/AgCl | researchgate.net |

| Ethynylene pyrazinylene Oligomer 3 | -1.08 | vs. Ag/AgCl | researchgate.net |

| BPC-2DPx (Quinoxaline derivative) | 1.59/1.33 (Oxidation) | Not specified | nih.gov |

| BPC-2DPP (Pyridopyrazine derivative) | 1.62/1.40 (Oxidation) | Not specified | nih.gov |

Advanced Analytical Techniques for Purity and Structural Confirmation

The definitive characterization of this compound, including the confirmation of its structure and the assessment of its purity, relies on a suite of advanced analytical techniques. These methods are essential for organometallic compounds, where both the organic ligand and the metal center must be accurately identified. nih.gov

Gas chromatography (GC) is a preferred technique for the separation of volatile organotin compounds due to its high resolution. nih.gov When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for structural elucidation. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint for confirmation. For organotin compounds, GC can also be paired with other detectors like a flame photometric detector (FPD) or an atomic emission detector (AED). labrulez.comortepa.org

High-performance liquid chromatography (HPLC) offers an alternative separation method, particularly advantageous as it often does not require the derivatization step that may be necessary for less volatile or more polar organotin species in GC analysis. nih.govresearchgate.net Coupling HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a highly sensitive and specific technique for the speciation and quantification of organotin compounds. researchgate.netalsglobal.se Mass spectrometry, whether coupled with GC or HPLC, provides unambiguous structural confirmation. researchgate.net

For many organotin compounds, a derivatization step is required to increase their volatility for GC analysis. nih.gov This typically involves converting them into tetraalkyltin compounds through ethylation with sodium tetraethylborate or alkylation using Grignard reagents. labrulez.com However, this compound is likely sufficiently volatile for direct GC analysis.

The table below summarizes the key analytical techniques used for the characterization of organotin compounds like this compound.

| Technique | Principle | Application for this compound | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, followed by mass analysis for identification. | Primary method for purity assessment and definitive structural confirmation. | labrulez.comortepa.org |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase. | Analysis without derivatization; can be coupled to various detectors for speciation. | nih.govresearchgate.net |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive elemental analysis. | Used as a detector (e.g., with HPLC) for tin-specific quantification and trace analysis. | ortepa.orgalsglobal.se |

| Gas Chromatography-Flame Photometric Detection (GC-FPD) | Separation by GC with a detector sensitive to sulfur or phosphorus, and also tin. | Selective detection and quantification of organotin compounds. | ortepa.org |

Future Directions and Advanced Research Frontiers for 2 Tributylstannyl Pyrazine Chemistry

Development of Eco-Friendly Synthetic Routes and Reagents

The environmental and toxicological concerns associated with organotin compounds, including 2-(tributylstannyl)pyrazine, have spurred the development of more benign and sustainable synthetic practices. morpholine.ccohans.combdmaee.net Future research in this area is directed towards minimizing the use and generation of hazardous substances, aligning with the principles of green chemistry. researchgate.net

A primary focus is the development of methods that reduce the amount of tin waste. One promising approach is the design of processes that can utilize organotin reagents catalytically. organic-chemistry.org Research into in-situ generation and recycling of the stannyl (B1234572) reagent from the tin-containing byproducts of the cross-coupling reaction is a key area of investigation. organic-chemistry.org Furthermore, the development of solid-supported organotin reagents is being explored as a means to simplify purification and minimize tin contamination in the final products.

The replacement of traditional organic solvents with more environmentally friendly alternatives is another critical aspect. The exploration of aqueous media or solvent-free reaction conditions for the synthesis and application of this compound is an active area of research. Additionally, the development of biodegradable and less toxic organotin catalysts is a long-term goal. morpholine.cc Alternative organometallic reagents, such as those based on bismuth, zinc, or zirconium, are also being investigated as potential replacements for organotin compounds in certain applications. morpholine.cc

| Green Chemistry Approach | Application to this compound Chemistry | Potential Benefits |

| Catalytic use of tin | Development of Stille couplings with catalytic amounts of the stannane (B1208499). organic-chemistry.org | Reduced tin waste, lower cost. |

| Alternative solvents | Performing reactions in water or under solvent-free conditions. researchgate.net | Reduced environmental impact, simplified workup. |

| Benign tin reagents | Synthesis of less toxic organotin compounds. morpholine.ccohans.com | Improved safety profile. |

| Alternative organometallics | Use of organobismuth or organozinc compounds as pyrazine (B50134) nucleophiles. morpholine.cc | Avoidance of tin toxicity. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advances in catalysis are central to unlocking the full potential of this compound in organic synthesis. The Stille cross-coupling reaction, a cornerstone of its application, is continually being improved through the development of more efficient and selective palladium-based catalysts. acs.orgresearchgate.net

Future research is focused on the design of palladium catalysts with superior activity, allowing for lower catalyst loadings and milder reaction conditions. mdpi.com The use of palladium nanoparticles (PdNPs) as catalysts offers advantages such as a high surface-area-to-volume ratio, leading to enhanced catalytic activity and selectivity. mdpi.com Immobilizing these nanoparticles on various supports can also facilitate catalyst recovery and reuse, contributing to more sustainable processes. mdpi.commdpi.com

Furthermore, the development of ligands for palladium catalysts continues to be a vibrant area of research. Novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are being designed to fine-tune the electronic and steric properties of the palladium center, leading to improved reaction outcomes for challenging substrates. The goal is to create catalytic systems that are not only highly efficient but also tolerant of a wide range of functional groups, enabling the synthesis of increasingly complex molecules. researchgate.net The exploration of photocatalytic Stille coupling reactions also presents a novel frontier, potentially offering alternative reaction pathways under visible light irradiation. mdpi.com

Design and Synthesis of Highly Complex Molecular Architectures

This compound serves as a key building block in the synthesis of intricate molecular structures, particularly those containing the pyrazine moiety which is prevalent in many biologically active compounds and advanced materials. tandfonline.comresearchgate.netrsc.org Future research will undoubtedly leverage this reagent for the construction of even more complex and functionally diverse molecules. mdpi.com

The ability to introduce the pyrazine ring selectively and efficiently via Stille coupling makes this compound an invaluable tool in the total synthesis of natural products and their analogues. mdpi.comnih.gov Its application in the synthesis of pyrazine-containing pharmaceuticals is also a significant area of focus, with the potential to contribute to the development of new therapeutic agents for a range of diseases, including cancer. mdpi.combenthamdirect.com

In the realm of materials science, this compound can be used to synthesize pyrazine-containing polymers and metal-organic frameworks (MOFs). rsc.orgpipzine-chem.com These materials have potential applications in areas such as electronics, gas storage, and catalysis. The predictable reactivity of this compound allows for the precise design and construction of these complex supramolecular structures.

Theoretical and Computational Studies of this compound Reactivity and Properties

Theoretical and computational chemistry are becoming increasingly important in understanding and predicting the behavior of chemical systems. In the context of this compound, computational studies can provide valuable insights into its reactivity and the mechanisms of its reactions. rsc.orgresearchgate.net

Future research in this area will likely involve the use of density functional theory (DFT) and other computational methods to model the transition states of Stille cross-coupling reactions involving this compound. This can help in understanding the factors that control the reaction's efficiency and selectivity, and can guide the rational design of improved catalysts and reaction conditions.

Computational studies can also be used to predict the electronic and photophysical properties of molecules and materials synthesized using this compound. This is particularly relevant for the design of novel materials with specific optical or electronic properties. By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new functional molecules and materials.

Applications in Emerging Fields of Chemical Science

The unique electronic properties of the pyrazine ring, coupled with the synthetic versatility of this compound, open up possibilities for its application in a variety of emerging fields.

In medicinal chemistry, the pyrazine scaffold is a common feature in many approved drugs and drug candidates. researchgate.netbenthamdirect.comscite.aimdpi.com The use of this compound facilitates the synthesis of novel pyrazine derivatives for drug discovery programs targeting a wide range of diseases. mdpi.com

In the field of materials science, the incorporation of pyrazine units into organic electronic materials is an area of growing interest. pipzine-chem.com Pyrazine-containing polymers and small molecules can exhibit interesting electronic and photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. This compound provides a convenient route to these materials.

常见问题

Q. What synthetic methodologies are reported for 2-(tributylstannyl)pyrazine, and what challenges exist in its isolation?

- Methodological Answer : Synthesis typically involves Stille cross-coupling or deprotonation/stannylation strategies. For example, deprotonation of fluoropyrazine with hindered lithium amides (e.g., LTMP) followed by trapping with chlorotributylstannane yields bis-stannylated derivatives (e.g., 2-fluoro-3,6-bis(tributylstannyl)pyrazine) with high yields (90%) under optimized conditions (THF, −100 °C, 5 min) . However, isolation of this compound itself remains challenging due to instability or competing side reactions, as reported in attempts using Pd-catalyzed routes with 2,6-dibromopyrazine . Key challenges include controlling regioselectivity and minimizing decomposition during purification.

Q. How can researchers characterize stannylpyrazine derivatives, and what analytical techniques are most effective?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies triazole or pyrazine ring protons (e.g., δ 8.17–9.54 for pyrazine derivatives), with symmetry loss in unsymmetrical ligands causing distinct splitting .

- GC-MS : Used to analyze cross-coupled products (e.g., 2-(4-methylphenyl)pyrazine) and identify byproducts (e.g., dichloromethylpyrazine) in reaction mixtures. Isotope dilution (e.g., -IBMP) enhances quantification accuracy .

- Resonance Raman Spectroscopy : Probes charge-transfer states in metal complexes, revealing electronic localization (e.g., pyrazine fragment polarization in Ru(II) complexes) .

Q. What are common applications of this compound in organic synthesis?

- Methodological Answer :

- Stille Coupling : Enables C–C bond formation in heterocyclic systems. For example, coupling with dichloropyrazine yields 2,6-di(pyrid-2-yl)pyrazine, a precursor for tris-heterocyclic ligands .

- Cross-Coupling with Arylboronic Acids : Iron-catalyzed reactions produce aryl-substituted pyrazines (e.g., 2-(4-trifluoromethylphenyl)pyrazine), with GC-MS monitoring reaction progress and byproduct formation .

Advanced Research Questions

Q. How do computational models elucidate the electronic dynamics of pyrazine derivatives?

- Methodological Answer : The multiconfiguration time-dependent Hartree (MCTDH) method simulates nuclear motion in all 24 vibrational modes of pyrazine, capturing S₁/S₂ state coupling. Symmetry considerations are critical for accurate spectral predictions (e.g., S₂ absorption spectra matching experimental data) . Advanced studies combine density functional theory (DFT) with molecular dynamics to predict charge-transfer behavior in coordination complexes .

Q. How does coordination to metal centers alter pyrazine’s basicity and reactivity?

- Methodological Answer : Basicity increases upon coordination to [M(CN)₅]³⁻ (M = Fe, Ru, Os), with pKa values (e.g., 1.24 for Fe) determined via spectrophotometric titrations. Chemical shifts in H NMR (δ 8.24–8.45) correlate with metal-dependent electronic effects . In Ru(II) complexes, asymmetric 2-(2-pyridyl)pyrazine ligands exhibit charge localization, influencing luminescence and charge-transfer efficiency .

Q. What role does this compound play in designing functional materials?

- Methodological Answer :

- MOFs with Spin Crossover : Pyrazine adsorption in {Fe(pz)[Pt(CN)₄]} stabilizes high-spin states via staggered guest-host interactions, as shown by hybrid Monte Carlo/molecular dynamics simulations .

- Catalytic Clusters : Tungsten-based clusters (e.g., [HW₂O₇]⁻) facilitate pyrazine ring formation in carbohydrate-to-heterocycle conversions, validated by ESI-MS and isotopic labeling .

Q. What mechanistic insights have been gained from studying cross-coupling byproducts?

- Methodological Answer : Reaction profiling via GC-MS reveals competing pathways. For example, iron-catalyzed coupling of pyrazine with 4-methylphenylboronic acid yields 2-(4-methylphenyl)pyrazine alongside isomers (e.g., 2,5-/2,6-disubstituted products) and biphenyl byproducts. Mechanistic studies suggest dichloromethylpyrazine forms via radical intermediates, highlighting the need for optimized catalyst loading and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。